

4-Methoxy-2-(trifluoromethyl)benzaldehyde

chemical structure and IUPAC name

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Compound of Interest

Compound Name:	4-Methoxy-2-(trifluoromethyl)benzaldehyde
Cat. No.:	B035147

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An In-Depth Technical Guide to **4-Methoxy-2-(trifluoromethyl)benzaldehyde**

Executive Summary

4-Methoxy-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde of significant interest in modern synthetic chemistry, particularly within the domains of pharmaceutical and agrochemical development. The molecule's unique substitution pattern—featuring an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group—imparts a distinct reactivity profile and valuable physicochemical properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the molecule's structural and physicochemical characteristics, the strategic rationale for its use in medicinal chemistry, a proposed synthetic protocol, predicted analytical data for characterization, and key applications.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. **4-Methoxy-2-(trifluoromethyl)benzaldehyde** is unambiguously identified by its IUPAC name and a series of standard chemical identifiers.

- IUPAC Name: **4-methoxy-2-(trifluoromethyl)benzaldehyde**[\[1\]](#)[\[2\]](#)
- Synonyms: 4-Formyl-3-(trifluoromethyl)anisole[\[1\]](#)[\[3\]](#)[\[4\]](#)

- CAS Number: 106312-36-1[\[1\]](#)[\[2\]](#)[\[5\]](#)

The chemical structure consists of a benzene ring substituted with an aldehyde group at position 1, a trifluoromethyl group at position 2, and a methoxy group at position 4.

Caption: Chemical structure of **4-Methoxy-2-(trifluoromethyl)benzaldehyde**.

The physicochemical properties of the compound are summarized below. These data are critical for selecting appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ F ₃ O ₂	[1] [3]
Molecular Weight	204.15 g/mol	[1] [2]
Appearance	White to almost white crystal, powder, or lump	[2] [3]
Melting Point	38 - 42 °C	[3] [6] [7]
Boiling Point	256.2 ± 40.0 °C (Predicted)	[7]
Density	1.287 ± 0.06 g/cm ³ (Predicted)	[7]
Solubility	Soluble in methanol, ethanol, dichloromethane; limited in water	[5] [7]
SMILES	COC1=CC(=C(C=C1)C=O)C(F)(F)F	[1] [6]
InChI Key	BVPVUMRIGHMFNV-UHFFFAOYSA-N	[1] [2]

Strategic Role of Substituents in Medicinal Chemistry

The utility of **4-methoxy-2-(trifluoromethyl)benzaldehyde** as a building block in drug design is not coincidental; it is a direct result of the electronic properties of its substituents.

Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[\[8\]](#) Its primary roles include:

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes). This can increase the *in vivo* half-life of a drug.[\[8\]](#)
- Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and the blood-brain barrier.[\[8\]](#)
- Receptor Binding: As a strong electron-withdrawing group, it can alter the electronic environment of the aromatic ring, influencing pKa and strengthening interactions with biological targets through dipole-dipole or hydrogen bonding interactions.[\[9\]](#)

Methoxy (-OCH₃) Group: The methoxy group acts as a strong electron-donating group through resonance. This has several important consequences:

- Modulation of Reactivity: It activates the aromatic ring towards electrophilic substitution, which can be useful in subsequent synthetic steps.
- Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at a receptor binding site.

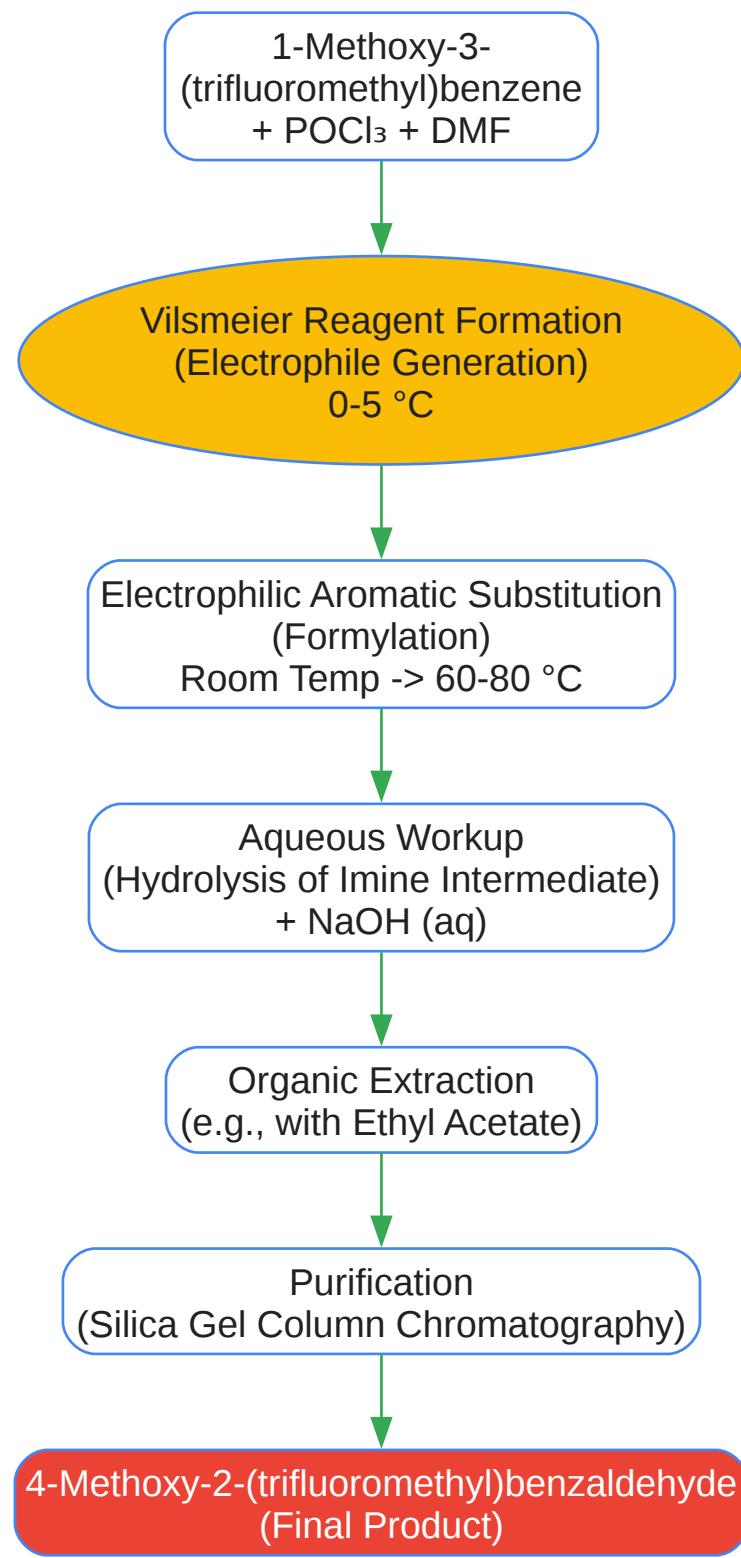
The juxtaposition of a strong electron-withdrawing group (-CF₃) and a strong electron-donating group (-OCH₃) on the same aromatic aldehyde creates a molecule with a unique electronic distribution and a highly reactive and versatile formyl group, making it an excellent scaffold for building complex and biologically active molecules.[\[9\]](#)[\[10\]](#)

Synthesis and Mechanistic Considerations

A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. While multiple routes can be envisioned, a robust approach for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction. This method is well-suited for the formylation of electron-rich aromatic compounds like 1-methoxy-3-(trifluoromethyl)benzene[\[11\]](#), the logical precursor to the target molecule.

Proposed Synthetic Workflow: Vilsmeier-Haack Formylation

The workflow involves the in-situ formation of the Vilsmeier reagent (chloroiminium salt) from phosphoryl chloride (POCl_3) and dimethylformamide (DMF), which then acts as the electrophile to formylate the precursor.



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Caption: Proposed synthesis workflow via Vilsmeier-Haack reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established Vilsmeier-Haack formylation methodologies.[\[12\]](#) Researchers should perform initial small-scale trials to optimize conditions.

- **Reagent Preparation:** In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphoryl chloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the chloroiminium salt will form.
- **Substrate Addition:** Add 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq)[\[11\]](#) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
- **Reaction:** After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- **Workup:** Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. Basify the aqueous solution by slowly adding 2M sodium hydroxide (NaOH) solution until pH > 8 to hydrolyze the intermediate iminium salt to the aldehyde.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure **4-methoxy-2-(trifluoromethyl)benzaldehyde**.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized product. While a dedicated public spectral database for this specific molecule is not readily

available, its expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous compounds.[\[8\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Technique	Expected Key Characteristics
¹ H NMR	$\delta \sim 10.0\text{-}10.2$ ppm (s, 1H, -CHO): Aldehydic proton, deshielded. $\delta \sim 7.2\text{-}7.8$ ppm (m, 3H, Ar-H): Aromatic protons, showing complex splitting. $\delta \sim 3.9$ ppm (s, 3H, -OCH ₃): Methoxy protons, singlet.
¹³ C NMR	$\delta \sim 190$ ppm (s, C=O): Aldehyde carbonyl carbon. $\delta \sim 160\text{-}165$ ppm (s, C-OCH ₃): Aromatic carbon attached to the methoxy group. $\delta \sim 120\text{-}140$ ppm (m, Ar-C): Other aromatic carbons. $\delta \sim 123$ ppm (q, J ≈ 270 Hz, -CF ₃): Trifluoromethyl carbon, split into a quartet by fluorine. $\delta \sim 56$ ppm (s, -OCH ₃): Methoxy carbon.
IR Spectroscopy	~ 2820 & 2720 cm^{-1} : C-H stretch of the aldehyde (Fermi resonance). $\sim 1700\text{ cm}^{-1}$: Strong C=O stretch of the aromatic aldehyde. ~ 1600 & 1480 cm^{-1} : C=C stretches of the aromatic ring. $\sim 1250\text{ cm}^{-1}$: Asymmetric C-O-C stretch of the aryl ether. $\sim 1100\text{-}1350\text{ cm}^{-1}$: Strong C-F stretching bands.
Mass Spectrometry	Molecular Ion (M ⁺): m/z 204: Corresponding to the molecular weight. Key Fragments: m/z 175 ([M-CHO] ⁺), m/z 189 ([M-CH ₃] ⁺).

Applications in Research and Development

4-Methoxy-2-(trifluoromethyl)benzaldehyde is a valuable intermediate primarily utilized as a building block in multi-step organic syntheses.

- Pharmaceutical Development: It serves as a key precursor for synthesizing complex heterocyclic structures and other scaffolds targeting a range of therapeutic areas, including

neurological disorders.[3][10] The aldehyde functionality is a versatile handle for reactions such as Wittig olefination, reductive amination, and aldol condensations to build molecular complexity.[9]

- Agrochemical Formulations: The compound is used in the synthesis of novel pesticides and herbicides, where the trifluoromethyl group often contributes to enhanced biological activity and stability.[3]
- Material Science: Its unique electronic properties make it a candidate for incorporation into advanced polymers and coatings to enhance durability and chemical resistance.[3]

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety. **4-Methoxy-2-(trifluoromethyl)benzaldehyde** is classified as an irritant.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][16]
- Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors.[7][16]
- Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C, as it may be air-sensitive.[7][16]

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